Technical Guide: 4-Amino-2-piperidinone Hydrochloride (CAS No. 1260883-24-6)
Technical Guide: 4-Amino-2-piperidinone Hydrochloride (CAS No. 1260883-24-6)
A comprehensive guide for researchers, scientists, and drug development professionals on the verification, handling, and application of a versatile synthetic building block.
Introduction
4-Amino-2-piperidinone hydrochloride, with the definitive CAS number 1260883-24-6, is a pivotal heterocyclic building block in modern medicinal chemistry.[1] Its unique structure, featuring a lactam ring and a primary amine, makes it a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This guide provides an in-depth analysis of its chemical identity, a robust protocol for its verification and handling, and insights into its application in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.
While sometimes erroneously referred to as a "dihydrochloride," the chemical structure of 4-amino-2-piperidinone, containing one basic primary amine and a non-basic amide nitrogen, logically forms a monohydrochloride salt. This distinction is critical for accurate stoichiometric calculations in synthesis and for the correct interpretation of analytical data.
Chemical Identity and Properties
A thorough understanding of the physicochemical properties of 4-Amino-2-piperidinone Hydrochloride is fundamental to its effective use in research and development.
| Property | Value | Source |
| CAS Number | 1260883-24-6 | [1] |
| Molecular Formula | C₅H₁₁ClN₂O | [1] |
| Molecular Weight | 150.61 g/mol | [1] |
| IUPAC Name | 4-aminopiperidin-2-one hydrochloride | |
| Appearance | Typically a white to off-white solid | |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO | [2] |
| Storage | Store at -20°C for long-term stability.[1] The compound can be shipped at room temperature.[1] |
The Rationale for Synthesis: A Strategic Building Block
The piperidine moiety is a prevalent structural feature in numerous natural products and approved pharmaceuticals.[3] The strategic incorporation of an amino group and a lactam functionality in 4-Amino-2-piperidinone Hydrochloride provides synthetic chemists with versatile handles for molecular elaboration. This structure is particularly valuable in creating libraries of compounds for high-throughput screening and in the rational design of molecules targeting specific biological pathways.
The lactam portion of the molecule can participate in hydrogen bonding and other non-covalent interactions within a biological target, while the primary amine serves as a key nucleophile for the introduction of a wide array of substituents. This dual functionality is a cornerstone of its utility in constructing complex molecular architectures.
Verification Protocol: Ensuring Compound Integrity
The identity and purity of starting materials are paramount in any synthetic workflow. This section outlines a comprehensive, self-validating protocol for the verification of 4-Amino-2-piperidinone Hydrochloride.
Logical Flow of Verification
The verification process should follow a logical progression from basic physical characterization to more definitive spectroscopic analysis.
Caption: Verification workflow for 4-Amino-2-piperidinone Hydrochloride.
Step-by-Step Analytical Procedures
3.2.1. Mass Spectrometry (MS)
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Objective: To confirm the molecular weight of the free base and identify the characteristic isotopic pattern of the hydrochloride salt.
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Method: Electrospray ionization (ESI) in positive mode is recommended.
-
Expected Results: The mass spectrum should show a prominent peak for the protonated free base [M+H]⁺ at m/z 115.08. The presence of the hydrochloride salt may be inferred from the isotopic pattern, though the chloride ion is often not directly observed.
-
Rationale: This technique provides a rapid and accurate determination of the molecular weight, a fundamental characteristic of the compound.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To elucidate the chemical structure by analyzing the chemical environment of each proton and carbon atom.
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Method: ¹H and ¹³C NMR spectra should be acquired in a suitable deuterated solvent, such as D₂O or DMSO-d₆.
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Expected ¹H NMR (Predicted): The spectrum is expected to show signals corresponding to the protons on the piperidine ring. The chemical shifts will be influenced by the electron-withdrawing effect of the carbonyl group and the protonated amino group. Protons adjacent to the nitrogen and carbonyl groups will appear at lower field (higher ppm).
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Expected ¹³C NMR (Predicted): The spectrum should display five distinct signals for the five carbon atoms in the piperidine ring. The carbonyl carbon will be the most downfield signal (typically >170 ppm).[4]
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Rationale: NMR provides the most definitive structural information, confirming the connectivity of atoms and the overall molecular framework.
3.2.3. Infrared (IR) Spectroscopy
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Objective: To identify the key functional groups present in the molecule.
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Method: The spectrum can be obtained using a KBr pellet or as a thin film.
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Expected Absorptions:
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N-H stretch (amine salt): Broad absorption in the range of 3200-2800 cm⁻¹.
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C=O stretch (lactam): Strong absorption around 1650-1680 cm⁻¹.
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N-H bend (amine): Absorption around 1600 cm⁻¹.
-
-
Rationale: IR spectroscopy is a quick and effective method to confirm the presence of the essential lactam and amine hydrochloride functionalities.
3.2.4. High-Performance Liquid Chromatography (HPLC)
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Objective: To determine the purity of the compound.
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Method: A reversed-phase HPLC method with a C18 column and a mobile phase gradient of water and acetonitrile with an acidic modifier (e.g., 0.1% TFA or formic acid) is suitable.[5] Detection can be performed using a UV detector.
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Rationale: HPLC is a quantitative technique that separates the main compound from any impurities, providing a precise measure of its purity.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are essential when handling 4-Amino-2-piperidinone Hydrochloride.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6][7]
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[6] Avoid contact with skin and eyes.[6]
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Storage: Store in a tightly sealed container in a cool, dry place.[1] For long-term storage, a temperature of -20°C is recommended to maintain optimal stability.[1]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations.[6]
Application in Drug Discovery: A Case Study in Kinase Inhibitor Synthesis
The 4-aminopiperidine scaffold is a key component in a number of potent and selective kinase inhibitors.[8] This section outlines a representative synthetic protocol for the elaboration of 4-Amino-2-piperidinone Hydrochloride into a more complex, drug-like molecule.
Rationale for Use in Kinase Inhibitor Scaffolds
Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The 4-aminopiperidine moiety can be strategically employed to interact with the hinge region of the kinase active site, a common anchoring point for many inhibitors. The amino group provides a vector for the introduction of substituents that can occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.
Experimental Workflow: Synthesis of an N-Aryl-4-aminopiperidin-2-one Derivative
This protocol describes a typical reductive amination reaction, a robust and widely used method for forming C-N bonds.
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- 7. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. p38 Inhibitors: piperidine- and 4-aminopiperidine-substituted naphthyridinones, quinolinones, and dihydroquinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
